molecular formula C21H19F2N3O2 B11600264 (5Z)-3-(4-fluorobenzyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

(5Z)-3-(4-fluorobenzyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

Cat. No.: B11600264
M. Wt: 383.4 g/mol
InChI Key: RQZAEBNTEOKUMW-PDGQHHTCSA-N
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Description

(5Z)-3-(4-fluorobenzyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-fluorobenzyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione typically involves the following steps:

    Formation of Imidazolidine-2,4-dione Core: This can be achieved by the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of Fluorobenzyl Groups: The fluorobenzyl groups can be introduced through nucleophilic substitution reactions using fluorobenzyl halides.

    Formation of Benzylidene Moiety: The benzylidene moiety can be formed through a condensation reaction between an aldehyde and the imidazolidine-2,4-dione core.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the benzylidene moiety, converting it to the corresponding benzyl derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(4-fluorobenzyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione is studied for its potential as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, compounds of this class are often explored for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-fluorobenzyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-chlorobenzyl)-5-[3-chloro-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione
  • (5Z)-3-(4-methylbenzyl)-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5Z)-3-(4-fluorobenzyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione lies in the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C21H19F2N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H19F2N3O2/c22-16-6-3-14(4-7-16)13-26-20(27)18(24-21(26)28)12-15-5-8-19(17(23)11-15)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10,13H2,(H,24,28)/b18-12-

InChI Key

RQZAEBNTEOKUMW-PDGQHHTCSA-N

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)F

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)F

Origin of Product

United States

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